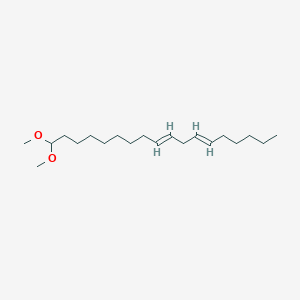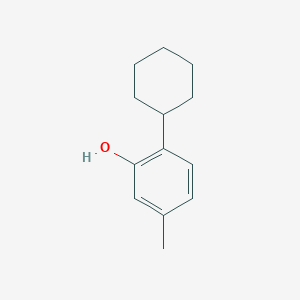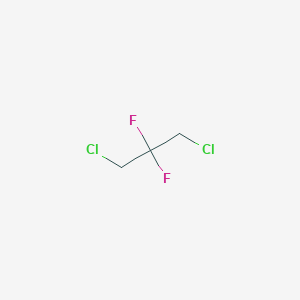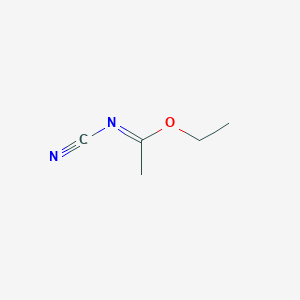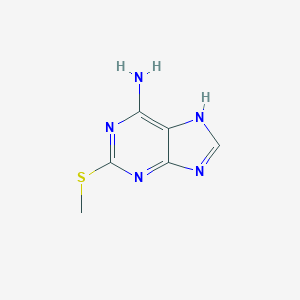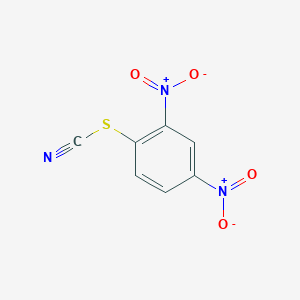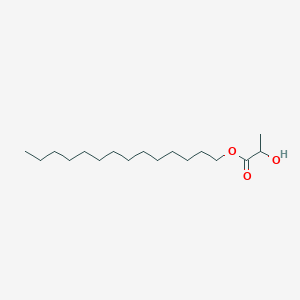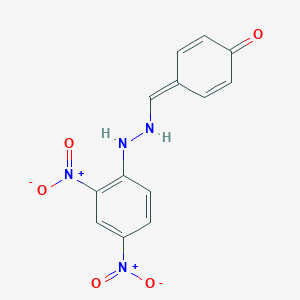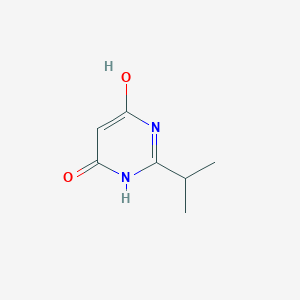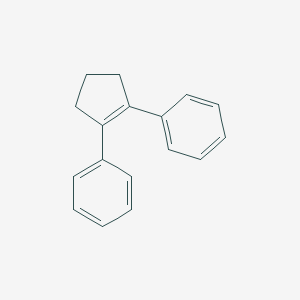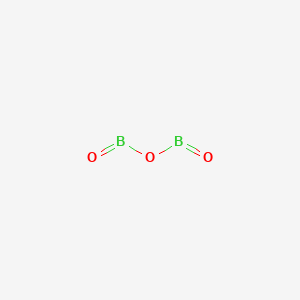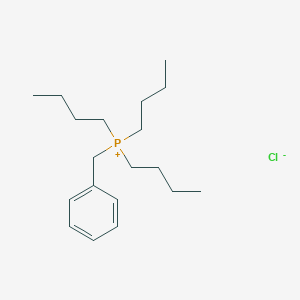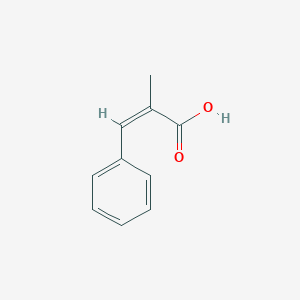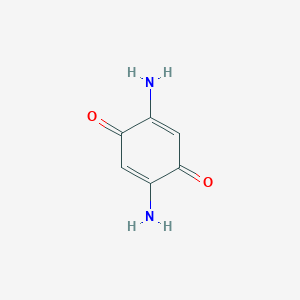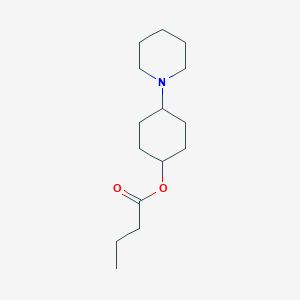
4-Piperidinocyclohexyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinocyclohexyl butyrate (PCCB) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. PCCB belongs to the class of cyclohexylamines and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine. However, PCCB has a unique chemical structure that makes it a promising candidate for various scientific applications.
Mecanismo De Acción
4-Piperidinocyclohexyl butyrate acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, 4-Piperidinocyclohexyl butyrate can modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Efectos Bioquímicos Y Fisiológicos
4-Piperidinocyclohexyl butyrate has been shown to have various biochemical and physiological effects in animal studies. In rats, 4-Piperidinocyclohexyl butyrate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and neuroplasticity. 4-Piperidinocyclohexyl butyrate has also been shown to increase the levels of glutathione, an important antioxidant that protects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Piperidinocyclohexyl butyrate in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific applications. However, the synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise. Additionally, 4-Piperidinocyclohexyl butyrate has not been extensively studied in humans, and its potential side effects are not well understood.
Direcciones Futuras
There are several future directions for research on 4-Piperidinocyclohexyl butyrate. One area of research is in the development of new drugs based on the chemical structure of 4-Piperidinocyclohexyl butyrate. Another area of research is in the study of the potential side effects of 4-Piperidinocyclohexyl butyrate in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl butyrate and its potential therapeutic applications.
Métodos De Síntesis
4-Piperidinocyclohexyl butyrate can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and butyric anhydride. The final product is obtained through purification and crystallization processes. The synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-Piperidinocyclohexyl butyrate has been studied for its potential therapeutic applications in various scientific fields. One of the main areas of research is in the field of neuroscience, where 4-Piperidinocyclohexyl butyrate has been shown to have neuroprotective effects. 4-Piperidinocyclohexyl butyrate has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propiedades
Número CAS |
1531-99-3 |
|---|---|
Nombre del producto |
4-Piperidinocyclohexyl butyrate |
Fórmula molecular |
C15H27NO2 |
Peso molecular |
253.38 g/mol |
Nombre IUPAC |
(4-piperidin-1-ylcyclohexyl) butanoate |
InChI |
InChI=1S/C15H27NO2/c1-2-6-15(17)18-14-9-7-13(8-10-14)16-11-4-3-5-12-16/h13-14H,2-12H2,1H3 |
Clave InChI |
CIWYNCKUHLVFKX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canónico |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Otros números CAS |
1531-99-3 |
Sinónimos |
Butyric acid 4-piperidinocyclohexyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



